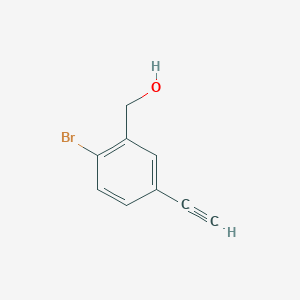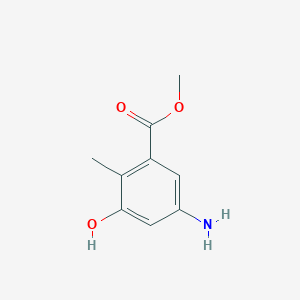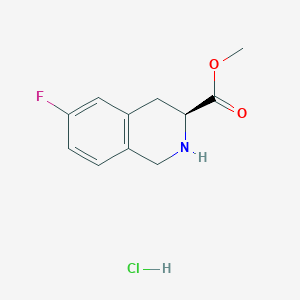
3-(Difluoromethyl)isothiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)isothiazol-5-amine is a chemical compound with the molecular formula C4H4F2N2S and a molecular weight of 150.15 g/mol It belongs to the class of isothiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)isothiazol-5-amine typically involves the introduction of a difluoromethyl group into the isothiazole ring. One common method is the reaction of 3-amino-5-chloroisothiazole with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. Bulk manufacturing may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)isothiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted isothiazoles depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethyl)isothiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of biocides and preservatives due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)isothiazol-5-amine involves its interaction with biological targets, particularly enzymes with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, inhibiting their activity and leading to antimicrobial effects. This mechanism is similar to other isothiazolinone compounds, which are known for their biocidal properties .
Comparison with Similar Compounds
Similar Compounds
- Methylisothiazolinone (MIT)
- Chloromethylisothiazolinone (CMIT)
- Benzisothiazolinone (BIT)
- Octylisothiazolinone (OIT)
- Dichlorooctylisothiazolinone (DCOIT)
Comparison
3-(Difluoromethyl)isothiazol-5-amine is unique due to the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity. Compared to other isothiazolinones, it may exhibit different antimicrobial spectra and potency. The difluoromethyl group can also affect the compound’s stability and solubility, making it suitable for specific applications where other isothiazolinones may not be as effective .
Properties
Molecular Formula |
C4H4F2N2S |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
3-(difluoromethyl)-1,2-thiazol-5-amine |
InChI |
InChI=1S/C4H4F2N2S/c5-4(6)2-1-3(7)9-8-2/h1,4H,7H2 |
InChI Key |
YJBQNZKYXCXCBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B15307916.png)

![tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate](/img/structure/B15307928.png)
![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B15307930.png)
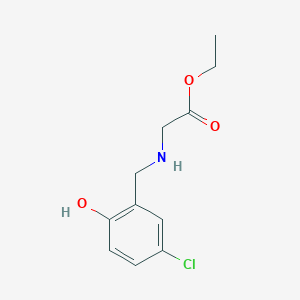
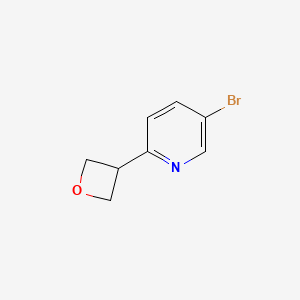

![3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride](/img/structure/B15307964.png)
